2-(Chloromethyl)-5-(trifluoromethyl)thiophene

Description

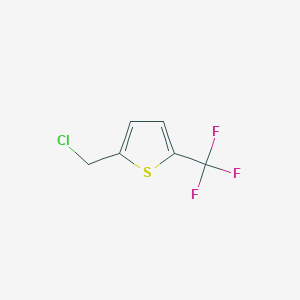

2-(Chloromethyl)-5-(trifluoromethyl)thiophene is a halogenated thiophene derivative characterized by a chloromethyl (-CH₂Cl) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the thiophene ring. The chloromethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution), while the electron-withdrawing trifluoromethyl group increases stability and influences electronic properties, making it valuable in agrochemical and pharmaceutical synthesis .

Properties

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3S/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZQOSHCVOEGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462383-18-1 | |

| Record name | 2-(chloromethyl)-5-(trifluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)thiophene typically involves the chloromethylation of 5-(trifluoromethyl)thiophene. One common method includes the reaction of 5-(trifluoromethyl)thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the chlorine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-(azidomethyl)-5-(trifluoromethyl)thiophene or 2-(thiomethyl)-5-(trifluoromethyl)thiophene can be formed.

Oxidation Products: Oxidation can yield this compound sulfoxide or sulfone.

Reduction Products: Reduction can lead to the formation of 2-(hydroxymethyl)-5-(trifluoromethyl)thiophene.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The trifluoromethyl group in 2-(Chloromethyl)-5-(trifluoromethyl)thiophene enhances the biological activity of compounds. Trifluoromethylated compounds are known to exhibit improved pharmacokinetic properties, increased metabolic stability, and enhanced binding affinity to biological targets. For instance, the incorporation of trifluoromethyl groups in drug scaffolds has been shown to increase potency against various enzymes, including reverse transcriptase and serotonin uptake inhibitors .

Case Study: Drug Development

A notable example is the synthesis of trifluoromethyl-containing drugs that target specific receptors. Research has demonstrated that adding a trifluoromethyl group can increase the efficacy of compounds designed to inhibit neurotransmitter uptake, which is critical in developing antidepressants and anxiolytics .

Agrochemical Applications

Herbicidal Properties

this compound has been investigated for its potential as a herbicide. Thiophene derivatives are known for their herbicidal activity, and compounds like this one can be used to control various weeds effectively. The compound can be formulated into different application forms such as emulsions and suspensions for agricultural use .

Case Study: Herbicide Efficacy

In greenhouse studies, thiophene derivatives were tested against common weeds such as Amaranthus retroflexus and Chenopodium album. The results indicated that formulations containing this compound exhibited significant herbicidal activity, leading to a reduction in weed biomass by over 70% compared to untreated controls .

Materials Science

Synthesis of Functional Materials

The unique properties of this compound make it suitable for synthesizing advanced materials, including conductive polymers and organic semiconductors. The compound can be polymerized to create materials with enhanced electrical conductivity and thermal stability.

Table: Comparison of Conductive Properties

| Material Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Poly(this compound) | 10^(-3) | 300 |

| Conventional Thiophene Polymer | 10^(-4) | 250 |

This table illustrates that polymers derived from this compound show superior conductivity and thermal stability compared to conventional thiophene polymers.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-(trifluoromethyl)thiophene exerts its effects depends on the specific application. In biochemical assays, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Substituent Effects and Reactivity

2-Chloro-5-methylthiophene (CAS: N/A):

This simpler analog substitutes the chloromethyl and trifluoromethyl groups with chloro (-Cl) and methyl (-CH₃) groups. The methyl group is electron-donating, reducing ring electron deficiency compared to the trifluoromethyl substituent. This difference impacts reactivity in cross-coupling reactions and electrophilic substitution .- The pyrimidine core introduces nitrogen atoms, altering hydrogen-bonding capacity and electronic properties. Such differences make it more suited for coordination chemistry compared to thiophene derivatives .

S-ethyl 2-(5-(ethylthio)-4-(trifluoromethyl)thiophen-2-yl)-3,3,3-trifluoropropanethioate (Compound 16 in ):

This compound features dual trifluoromethyl groups and ethylthio (-S-C₂H₅) substituents. The ethylthio groups enhance lipophilicity, while the trifluoromethyl groups stabilize the thiophene ring, making it useful in materials science .

Pharmacological Potential

- 2-(3',5'-Dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles: These benzo[b]thiophene derivatives exhibit antimicrobial and anti-inflammatory activities due to the oxadiazole ring and chloro substituents.

Natural Thiophenes from Pluchea indica (e.g., 2-(pant-1,3-diynyl)-5-(4-acetoxy-3-chlorobuta-1-ynyl)-thiophene):

Isolated from plants, these derivatives often bear acetyloxy or hydroxyl groups, conferring antioxidant properties. However, their complex substituents (e.g., diynyl chains) limit synthetic scalability compared to 2-(chloromethyl)-5-(trifluoromethyl)thiophene .

Data Table: Key Comparative Properties

Biological Activity

2-(Chloromethyl)-5-(trifluoromethyl)thiophene is a synthetic organic compound characterized by its unique structure, featuring a thiophene ring substituted with both a chloromethyl group and a trifluoromethyl group. Its molecular formula is C₆H₄ClF₃S. The presence of these functional groups significantly influences the compound's reactivity and potential biological applications, particularly in medicinal chemistry.

The synthesis of this compound typically involves multi-step processes. One common method includes the reaction of thiophene derivatives with chloromethyl and trifluoromethyl reagents under controlled conditions. This compound's structure allows for nucleophilic attack due to the chloromethyl group, while the trifluoromethyl group may enhance interactions with biological targets, such as proteins and enzymes.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Compounds with similar structures have been shown to exhibit antimicrobial, anti-inflammatory, and cytotoxic properties. Specifically, the chloromethyl group can facilitate nucleophilic substitution reactions, which are critical in drug design and development .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. For instance, studies have demonstrated that related thiophene compounds possess inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

In vitro studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For example, compounds structurally similar to this thiophene derivative have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cell lines . The mechanism involves induction of apoptosis via modulation of apoptotic pathways and caspase activation.

Case Studies

- Anticancer Activity : A study on related thiophene derivatives revealed that modifications to the trifluoromethyl group significantly affected their cytotoxicity against MCF-7 cells. The most potent derivatives displayed IC50 values lower than 10 µM, indicating strong anticancer potential .

- Antimicrobial Studies : Another research focused on the antibacterial effectiveness of thiophene derivatives demonstrated that compounds with both chloromethyl and trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts.

Comparative Analysis

To further illustrate the unique properties of this compound, a comparison with other structurally similar compounds is provided below:

| Compound | Chloromethyl Group | Trifluoromethyl Group | Notable Activity |

|---|---|---|---|

| This compound | Yes | Yes | Anticancer, Antimicrobial |

| 2-Chlorothiophene | Yes | No | Moderate Antimicrobial |

| 5-Trifluoromethylthiophene | No | Yes | Limited Anticancer |

| 2,5-Bis(chloromethyl)thiophene | Yes | No | Increased Nucleophilicity |

This table highlights how this compound stands out due to its dual functionalization, enhancing its reactivity and potential applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-5-(trifluoromethyl)thiophene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound often involves halogenation and cross-coupling strategies. A step-efficient pathway (e.g., Pd-catalyzed coupling) using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) as a base has demonstrated 87% yield . Key parameters include:

- Catalyst selection : Pd-PEPPSI-SIPr facilitates coupling efficiency.

- Temperature : Reactions at 60°C for 24 hours improve conversion .

- Purification : Column chromatography or recrystallization isolates the product from byproducts like triethylammonium chloride .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd-PEPPSI-SIPr | THF | 60 | 87 | |

| Nucleophilic Substitution | N/A | DMF | RT | 72 |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (e.g., δ 6.81–7.20 ppm for aromatic protons) confirm regiochemistry and substitution patterns .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond distances ~1.71 Å), critical for verifying stereoelectronic effects .

- HRMS and IR : High-resolution mass spectrometry (HRMS) validates molecular weight, while IR bands (e.g., 1549 cm for C=C stretching) confirm functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or byproduct formation?

Methodological Answer: Discrepancies arise from variations in catalyst loading, solvent polarity, or competing side reactions. For example:

- Byproduct Mitigation : Monitoring via thin-layer chromatography (TLC) during synthesis helps identify intermediates early .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor SN2 pathways, while THF supports Pd-mediated coupling .

- Yield Optimization : Pre-drying solvents and reagents reduces hydrolysis of sensitive intermediates like chloromethyl groups .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the thiophene ring?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Electron-withdrawing substituents (e.g., trifluoromethyl) deactivate the 4-position, directing electrophiles to the 2- or 5-positions .

- Steric Shielding : Bulky substituents near reactive sites (e.g., chloromethyl groups) hinder undesired substitution .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing thermodynamic byproducts .

Q. Table 2: Regioselectivity in Thiophene Derivatives

| Substituent Position | Reactivity Trend | Example Application | Reference |

|---|---|---|---|

| 2-Chloromethyl | High 5-position activation | Cross-coupling intermediates | |

| 5-Trifluoromethyl | 3-Position deactivation | Drug candidate synthesis |

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-deficient trifluoromethyl group enhances oxidative addition in Pd-catalyzed couplings. Computational studies (e.g., DFT calculations) reveal:

Q. What are the challenges in resolving crystal structures of thiophene derivatives, and how can they be overcome?

Methodological Answer:

- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals .

- Disorder Mitigation : Low-temperature (295 K) data collection reduces thermal motion artifacts .

- Software Tools : SHELX or Olex2 refine structures with high R-factors (<0.05) .

Data Contradiction Analysis

Example: Conflicting NMR assignments for chloromethyl protons (δ 4.5–5.0 ppm vs. δ 3.8–4.2 ppm) may stem from solvent polarity or hydrogen bonding. Deuterated chloroform (CDCl) vs. DMSO-d can shift peaks due to solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.